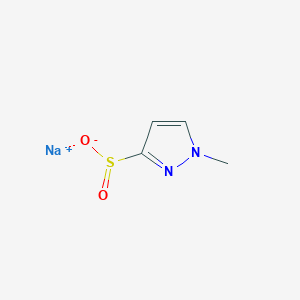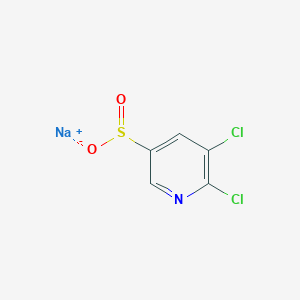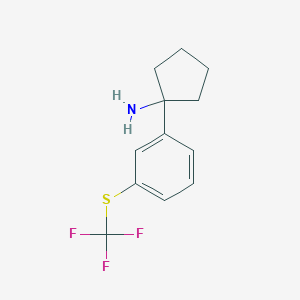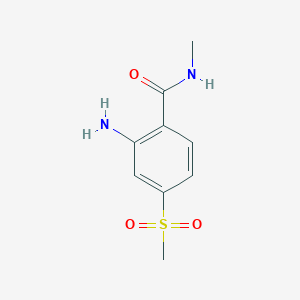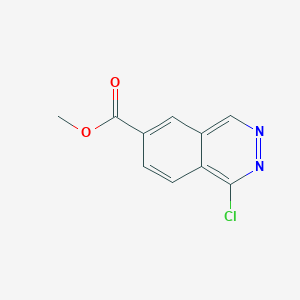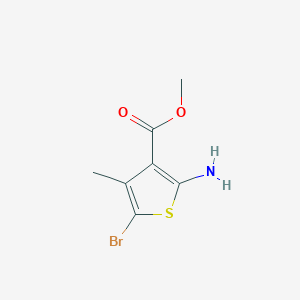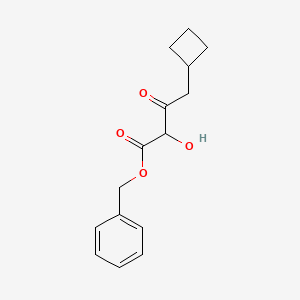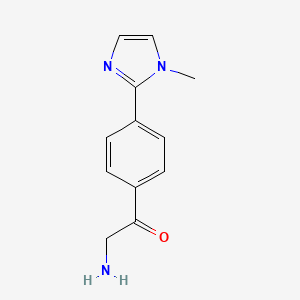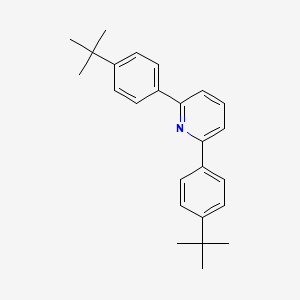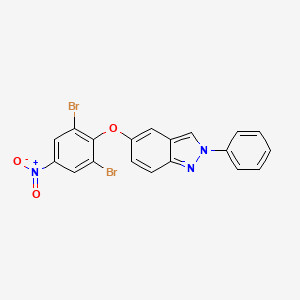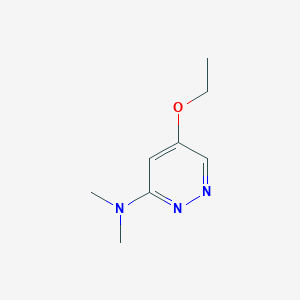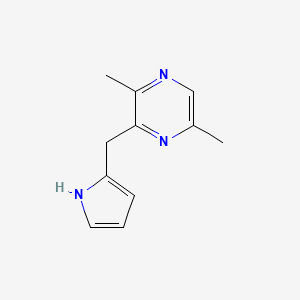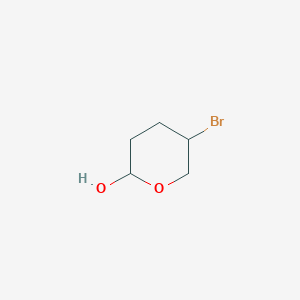
5-Bromooxan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromotetrahydro-2H-pyran-2-ol is an organic compound with the molecular formula C5H9BrO2 It is a brominated derivative of tetrahydropyran, featuring a bromine atom at the fifth position and a hydroxyl group at the second position of the tetrahydropyran ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromotetrahydro-2H-pyran-2-ol typically involves the bromination of tetrahydro-2H-pyran-2-ol. One common method is the reaction of tetrahydro-2H-pyran-2-ol with bromine in the presence of a suitable solvent such as dichloromethane. The reaction is carried out at low temperatures to control the bromination process and prevent over-bromination.
Industrial Production Methods: Industrial production of 5-Bromotetrahydro-2H-pyran-2-ol may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, including temperature, solvent flow rate, and bromine addition. This ensures high purity and minimizes the formation of by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Bromotetrahydro-2H-pyran-2-ol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The hydroxyl group can be oxidized to form a carbonyl compound, such as an aldehyde or ketone.
Reduction Reactions: The bromine atom can be reduced to form tetrahydro-2H-pyran-2-ol.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild conditions.
Oxidation Reactions: Oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane are commonly used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed:
Substitution Reactions: Products include azido, thiocyano, or methoxy derivatives of tetrahydropyran.
Oxidation Reactions: Products include 5-bromo-2-oxotetrahydropyran.
Reduction Reactions: The primary product is tetrahydro-2H-pyran-2-ol.
Applications De Recherche Scientifique
5-Bromotetrahydro-2H-pyran-2-ol has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of brominated analogs of bioactive molecules, which may exhibit enhanced biological activity.
Material Science: It is utilized in the preparation of functionalized polymers and materials with specific properties.
Biological Studies: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Mécanisme D'action
The mechanism of action of 5-Bromotetrahydro-2H-pyran-2-ol depends on its specific application. In medicinal chemistry, the bromine atom can participate in halogen bonding with biological targets, enhancing the binding affinity and specificity of the compound. The hydroxyl group can form hydrogen bonds, further stabilizing the interaction with the target molecule. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the desired biological effect.
Comparaison Avec Des Composés Similaires
Tetrahydro-2H-pyran-2-ol: Lacks the bromine atom, making it less reactive in substitution reactions.
5-Chlorotetrahydro-2H-pyran-2-ol: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological properties.
5-Iodotetrahydro-2H-pyran-2-ol: Contains an iodine atom, which is larger and more polarizable than bromine, affecting its chemical behavior.
Uniqueness: 5-Bromotetrahydro-2H-pyran-2-ol is unique due to the presence of the bromine atom, which imparts specific reactivity and biological properties. The bromine atom’s size and electronegativity influence the compound’s interactions with other molecules, making it a valuable intermediate in organic synthesis and a potential candidate for drug development.
Propriétés
Numéro CAS |
645413-10-1 |
|---|---|
Formule moléculaire |
C5H9BrO2 |
Poids moléculaire |
181.03 g/mol |
Nom IUPAC |
5-bromooxan-2-ol |
InChI |
InChI=1S/C5H9BrO2/c6-4-1-2-5(7)8-3-4/h4-5,7H,1-3H2 |
Clé InChI |
ZZPNWMMGXAOTCA-UHFFFAOYSA-N |
SMILES canonique |
C1CC(OCC1Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


